N4-(4-chlorophenyl)-1-methyl-N6-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N4-(4-Chlorophenyl)-1-methyl-N6-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine-diamine derivative characterized by a bicyclic heteroaromatic core. The molecule features a methyl group at the 1-position, a 4-chlorophenyl substituent at N4, and a 4-methylphenyl group at N5. These substituents confer distinct electronic and steric properties, influencing solubility, bioavailability, and target-binding interactions. Pyrazolo[3,4-d]pyrimidine-diamine derivatives are of significant interest in medicinal chemistry due to their structural similarity to purine bases, enabling applications as kinase inhibitors or modulators of enzymatic activity.
Properties
IUPAC Name |
4-N-(4-chlorophenyl)-1-methyl-6-N-(4-methylphenyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN6/c1-12-3-7-15(8-4-12)23-19-24-17(16-11-21-26(2)18(16)25-19)22-14-9-5-13(20)6-10-14/h3-11H,1-2H3,(H2,22,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDPUKSLXCSLHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=C3C=NN(C3=N2)C)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-chlorophenyl)-1-methyl-N6-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[3,2-d]pyrimidin-4-ones, which can then be further modified to obtain the desired pyrazolopyrimidine derivative . Another approach involves the use of 5-acetyl-4-aminopyrimidines, which undergo acylation followed by cyclization to form pyrimido[4,5-d]pyrimidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N4-(4-chlorophenyl)-1-methyl-N6-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or methyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrazolopyrimidine derivatives.
Scientific Research Applications
N4-(4-chlorophenyl)-1-methyl-N6-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-(4-chlorophenyl)-1-methyl-N6-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, disrupting key biological processes. For example, it may inhibit protein kinases or other signaling molecules, leading to altered cellular functions and therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally analogous pyrazolo[3,4-d]pyrimidine-diamine derivatives, emphasizing substituent effects and physicochemical properties.
Table 1: Structural and Physicochemical Comparison
*Estimated based on molecular formula.
Key Comparisons
Substituent Effects on Solubility
- The N6-ethyl and N4-(3-chloro-4-methylphenyl) analog () exhibits a water solubility of 0.5 µg/mL at pH 7.4, likely due to its smaller N6 ethyl group and moderately polar chloro-methylphenyl substituent . In contrast, the target compound’s bulkier 4-methylphenyl group at N6 may reduce aqueous solubility, though data are unavailable.
- The N4,N6-bis(isopropyl) derivative () has the lowest molecular weight (310.4 g/mol) and likely higher lipophilicity due to its branched alkyl groups, which could enhance membrane permeability but reduce solubility in polar solvents .
Steric and Electronic Modifications Target vs. In contrast, the 2-methylphenyl substituent in the compound may create steric hindrance, altering binding kinetics . Target vs. N4-(3-Chloro-4-methylphenyl)-N6-ethyl analog (): The ethyl group at N6 in reduces steric bulk compared to the target’s 4-methylphenyl, possibly improving metabolic stability but reducing target selectivity .
Position 1 Modifications The target’s methyl group at position 1 contrasts with the phenyl group in and compounds.
Research Implications
- Kinase Inhibition: Pyrazolo[3,4-d]pyrimidine-diamines are known ATP-competitive kinase inhibitors. The target’s 4-chlorophenyl group may mimic adenine’s heterocyclic interactions, while the 4-methylphenyl at N6 could stabilize hydrophobic interactions in kinase pockets.
- SAR Trends: Substitution at N6 with aromatic groups (e.g., 4-methylphenyl in the target) generally enhances potency but may compromise solubility. Alkyl groups (e.g., ethyl in ) balance solubility and metabolic stability .
Biological Activity
N4-(4-chlorophenyl)-1-methyl-N6-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound is notable for its potential biological activities, particularly in the field of oncology. Its structure features a fused pyrazole and pyrimidine ring system, which is characteristic of many biologically active molecules.
- Molecular Formula : C17H17ClN6
- Molecular Weight : Approximately 364.8 g/mol
- Structure : The compound contains chlorinated and methylated phenyl groups that enhance its chemical properties and biological activities.
The primary biological activity of this compound is attributed to its role as an inhibitor of cyclin-dependent kinase 6 (CDK6). The interaction occurs through binding to the ATP pocket of CDK6, which modulates various biochemical pathways related to cell cycle regulation and transcription. This inhibition can lead to:
- Cell Cycle Arrest : The compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells.
- Biochemical Pathways Affected : Inhibition of CDK6 influences pathways critical for cellular function, potentially impacting tumor growth and survival.
Biological Activity Overview
The compound exhibits significant potential in various therapeutic applications:
| Activity | Description |
|---|---|
| Anticancer | Inhibits CDK6 leading to reduced cell proliferation. |
| Antimicrobial | Potential effects on microbial growth (specific studies needed). |
| Anti-inflammatory | May modulate inflammatory pathways (further research required). |
Research Findings
Recent studies have highlighted the efficacy of this compound in various cancer models:
- Inhibition Studies : The compound shows promising inhibition of CDK6 with significant effects on cancer cell lines.
- Case Studies :
- A study demonstrated that derivatives similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating strong anti-proliferative properties.
- Molecular docking studies suggest a favorable binding affinity to CDK6, enhancing its potential as a therapeutic agent.
Pharmacokinetics
Pharmacokinetic studies indicate that this compound exhibits good bioavailability, which is crucial for its therapeutic application. Further investigations into its absorption, distribution, metabolism, and excretion (ADME) properties are ongoing.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
